N-Laurylbiotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Laurylbiotinamide, also known as N-Laurylbiotin or LNB, is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism Of Action
The mechanism of action of N-Laurylbiotinamideinamide involves its ability to bind to biotin transporters and enter cells through the biotin transport system. Once inside the cell, N-Laurylbiotinamideinamide can be converted to biotin by biotinidase, an enzyme that is essential for biotin metabolism. This conversion allows N-Laurylbiotinamideinamide to be used as a substrate for various biotin-dependent enzymes, which play important roles in cellular metabolism and gene expression.
Biochemical And Physiological Effects
N-Laurylbiotinamideinamide has been shown to have various biochemical and physiological effects in cells and organisms. It has been reported to enhance the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase, which are involved in energy metabolism. Additionally, N-Laurylbiotinamideinamide has been shown to increase the expression of biotin transporters and biotinidase, suggesting that it may play a role in regulating biotin homeostasis.
Advantages And Limitations For Lab Experiments
N-Laurylbiotinamideinamide has several advantages for use in lab experiments. It is stable and easy to handle, making it a reliable tool for studying biotin metabolism and biotin-dependent processes. Additionally, N-Laurylbiotinamideinamide has a high affinity for biotin transporters, allowing it to be used in transport assays with high sensitivity. However, one limitation of N-Laurylbiotinamideinamide is its relatively low solubility in water, which may affect its bioavailability in certain experimental settings.
Future Directions
There are several future directions for the study of N-Laurylbiotinamideinamide. One potential area of research is the development of new biotin derivatives with improved properties, such as increased solubility or enhanced binding affinity for biotin transporters. Additionally, N-Laurylbiotinamideinamide could be used in the development of new diagnostic tools for biotin-related disorders, such as biotinidase deficiency. Finally, the use of N-Laurylbiotinamideinamide in the study of biotin-dependent processes could lead to new insights into the role of biotin in cellular metabolism and gene expression.
Conclusion:
In conclusion, N-Laurylbiotinamideinamide is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. The future directions for the study of N-Laurylbiotinamideinamide include the development of new biotin derivatives, the use of N-Laurylbiotinamideinamide in diagnostic tools, and the study of biotin-dependent processes. Overall, N-Laurylbiotinamideinamide has the potential to be a valuable tool in the study of biotin metabolism and biotin-related disorders.
Synthesis Methods
The synthesis of N-Laurylbiotinamideinamide involves the reaction of biotin with laurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder with a molecular weight of 482.74 g/mol.
Scientific Research Applications
N-Laurylbiotinamideinamide has been extensively studied for its potential applications in scientific research. It has been used as a probe for studying the biotin transport system in cells, as well as a tool for detecting biotinylated proteins in various biological samples. Additionally, N-Laurylbiotinamideinamide has been used as a substrate for biotinidase activity assays, which are important in diagnosing biotinidase deficiency.
properties
CAS RN |
128631-44-7 |
---|---|
Product Name |
N-Laurylbiotinamide |
Molecular Formula |
C22H41N3O2S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-dodecylpentanamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-13-16-23-20(26)15-12-11-14-19-21-18(17-28-19)24-22(27)25-21/h18-19,21H,2-17H2,1H3,(H,23,26)(H2,24,25,27)/t18-,19-,21-/m1/s1 |
InChI Key |
VHLKJKKVTXPBJX-SFHLNBCPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Other CAS RN |
128631-44-7 |
synonyms |
N-laurylbiotinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.